molecular formula C15H21BN2O3 B6338158 2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 2096333-89-8

2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester

Cat. No. B6338158
CAS RN: 2096333-89-8
M. Wt: 288.15 g/mol
InChI Key: BHUNIWQSSHTTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester (2-CCPBP) is an organic compound that has been studied for its potential applications in scientific research. It has been used as a reagent in various chemical reactions and has been found to be useful in a variety of lab experiments.

Mechanism of Action

2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been found to be useful in a variety of lab experiments due to its ability to catalyze reactions. It is believed to act as a Lewis acid, which is a molecule that can donate an electron pair to a Lewis base. This allows it to facilitate the transfer of electrons between molecules, which can lead to the formation of new bonds and the synthesis of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester are not well understood. It is believed that it may have some effects on enzymes and proteins, but further research is needed to determine the exact effects.

Advantages and Limitations for Lab Experiments

2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, it is also relatively expensive, and it is not always easy to obtain in large quantities.

Future Directions

The potential applications of 2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester are still being explored. Future research could focus on its use in the synthesis of new materials, such as polymers and nanomaterials. In addition, further research could focus on its potential biochemical and physiological effects and its use as a catalyst in various reactions. Finally, further research could focus on ways to make the synthesis of 2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester more efficient and cost-effective.

Synthesis Methods

2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized from 2-(cyclopropylcarbamoyl)pyridine-3-boronic acid (2-CCPB) through a pinacol esterification reaction. The reaction involves the use of pinacol, a diol, and a base, such as sodium hydroxide, to form the pinacol ester. The reaction is typically carried out in an organic solvent, such as dichloromethane, and is typically completed in a few hours.

Scientific Research Applications

2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used as a reagent in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction. It has also been used as a catalyst in the synthesis of various organic compounds, such as amino acids and peptides. In addition, it has been used as a reagent in the synthesis of polymers and other materials.

properties

IUPAC Name

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-9-17-12(11)13(19)18-10-7-8-10/h5-6,9-10H,7-8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUNIWQSSHTTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.